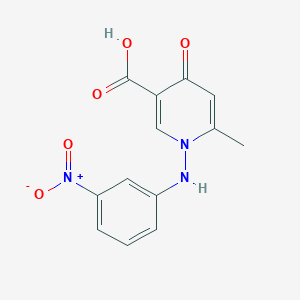
6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyran-2-one core, substituted with a methyl group and a piperidin-4-yl moiety linked to a 3-phenylpropanoyl group. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the core pyran-2-one structure. One common synthetic route includes the following steps:
Formation of Pyran-2-one Core: : The pyran-2-one core can be synthesized through a cyclization reaction involving appropriate precursors such as diketones and alcohols.
Introduction of Methyl Group: : The methyl group is introduced through a methylation reaction, often using reagents like methyl iodide or dimethyl sulfate.
Attachment of Piperidin-4-yl Moiety: : The piperidin-4-yl group is attached via a nucleophilic substitution reaction, where a suitable leaving group on the core structure is replaced by the piperidin-4-yl group.
Introduction of 3-Phenylpropanoyl Group: : The 3-phenylpropanoyl group is introduced through an acylation reaction, typically using 3-phenylpropionic acid or its derivatives.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups.
Substitution: : Nucleophilic substitution reactions are common, where the piperidin-4-yl group can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions include various derivatives of the core structure, often with altered functional groups.
科学的研究の応用
6-Methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: : It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: : Its unique properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the context in which the compound is used, and further research is often required to elucidate these pathways.
類似化合物との比較
When compared to similar compounds, 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one stands out due to its unique structural features. Similar compounds may include other pyran-2-ones or piperidinyl derivatives, but the specific combination of the methyl group, piperidin-4-yl moiety, and 3-phenylpropanoyl group gives this compound its distinct properties.
特性
IUPAC Name |
6-methyl-4-[1-(3-phenylpropanoyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-15-13-18(14-20(23)24-15)25-17-9-11-21(12-10-17)19(22)8-7-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRJSQPUKXYPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide](/img/structure/B2811771.png)

![3-(Ethenesulfonyl)-n-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2811776.png)
![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)
![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)


![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2811785.png)

![1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2811788.png)
![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2811792.png)
